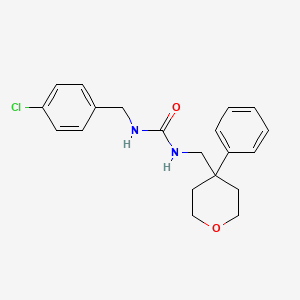

![molecular formula C15H15NO3 B2470521 2-羟基-N-甲氧基-N-甲基-[1,1'-联苯]-3-甲酰胺 CAS No. 277313-08-3](/img/structure/B2470521.png)

2-羟基-N-甲氧基-N-甲基-[1,1'-联苯]-3-甲酰胺

描述

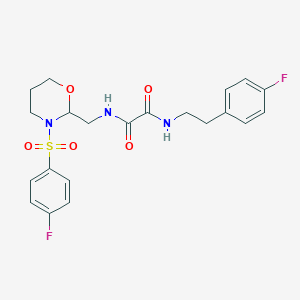

The compound “2-Hydroxy-N-methoxy-N-methyl-[1,1’-biphenyl]-3-carboxamide” is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings . The “2-Hydroxy” suggests the presence of a hydroxyl group (-OH) on the second carbon of one of the phenyl rings. The “N-methoxy-N-methyl” indicates the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a nitrogen atom. The “3-carboxamide” suggests a carboxamide group (-CONH2) on the third carbon of the other phenyl ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the hydroxyl, methoxy, methyl, and carboxamide groups at the appropriate positions on the biphenyl structure. This could potentially involve reactions such as nitration, bromination, and Friedel-Crafts acylation .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the biphenyl core. The presence of the hydroxyl, methoxy, methyl, and carboxamide groups could potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence and position of the functional groups. For example, the hydroxyl and carboxamide groups are both capable of forming hydrogen bonds, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydroxyl, methoxy, methyl, and carboxamide groups could influence properties such as solubility, melting point, and boiling point .科学研究应用

神经药理学应用

- 对 5-HT 神经元的拮抗作用:联苯甲酰胺类衍生物 WAY-100635 被发现是 5-HT1A 受体的有效且选择性拮抗剂,对豚鼠中血清素 (5-HT) 神经元放电表现出抑制作用 (Craven, Grahame-Smith, & Newberry, 1994).

化学合成和反应研究

- 取代联苯-2-甲酰胺的环化:一项关于 N-碘酰胺均裂导致取代联苯-2-甲酰胺基自由基的研究表明,空间和电子效应对环化产物的比例有影响 (Glover & Goosen, 1978).

- 类固醇环 B 内酯转化为原酯:该化学转化研究涉及联苯甲酰胺衍生物,展示了复杂的反应序列和潜在的机理途径 (Bourke & Collins, 1998).

- 核间环化:对重氮盐分解形成联苯甲酰胺衍生物的研究揭示了某些分子结构的形成和重排 (Collington, Hey, & Rees, 1968).

生物活性

- 抗菌特性:某些联苯衍生物已表现出抗菌活性,突显了联苯甲酰胺在开发新型抗菌剂中的潜力 (Khan & Shoeb, 1984).

- 潜在的抗炎剂:合成与联苯甲酰胺结构相关的 3-羟基噻吩并[2,3-b]吡啶-2-甲酸甲酯,旨在发现新的抗炎分子 (Moloney, 2001).

作用机制

Target of Action

Similar compounds have been found to interact with dopamine receptors, specifically the d1 receptors . These receptors play a crucial role in the central nervous system, influencing a variety of physiological functions including motor control, cognition, and reward.

Mode of Action

It is suggested that similar compounds increase the maximal effect of dopamine in a dose-dependent manner in human and mouse d1 receptors . They are inactive in the absence of dopamine, modulate dopamine affinity for the receptor, exhibit subtype selectivity, and display low binding competition with orthosteric ligands .

安全和危害

未来方向

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its physical and chemical properties, and assessments of its potential uses in fields such as medicine or materials science .

属性

IUPAC Name |

2-hydroxy-N-methoxy-N-methyl-3-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-16(19-2)15(18)13-10-6-9-12(14(13)17)11-7-4-3-5-8-11/h3-10,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJUEAMTSOPIKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC(=C1O)C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

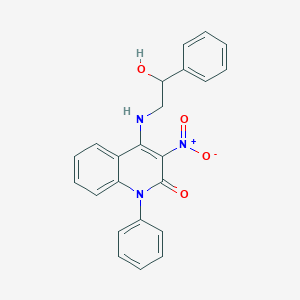

![N-(4-(dimethylamino)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2470439.png)

![4-[(2-Fluorobenzyl)oxy]benzenecarbonitrile](/img/structure/B2470441.png)

![7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2470443.png)

![4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2470447.png)

![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B2470451.png)

![N-butyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2470452.png)

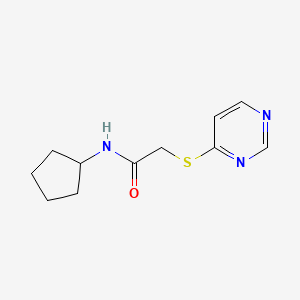

![6-Tert-butyl-2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2470460.png)

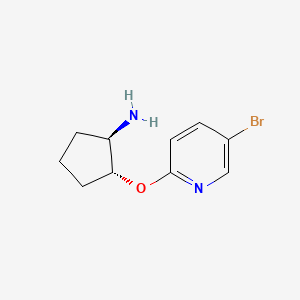

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2470461.png)